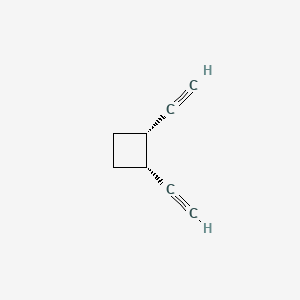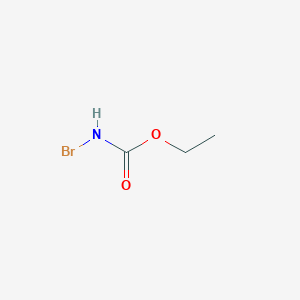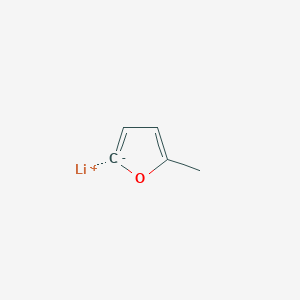![molecular formula C6H12O3 B14639202 [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol CAS No. 54321-52-7](/img/structure/B14639202.png)
[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol is a chemical compound with the molecular formula C6H12O3. It is a derivative of dioxane, a heterocyclic organic compound. This compound is characterized by the presence of a dioxane ring substituted with a methyl group and a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol typically involves the reaction of 1,4-dioxane with formaldehyde and a methylating agent under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted dioxane derivatives.
Applications De Recherche Scientifique
[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s unique structure allows it to modulate enzyme activity and metabolic processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R,6R)-2-Hydroxy-3,5,6-trimethyloctan-4-one: Another compound with a similar dioxane ring structure.
(2S,6R)-6-(Hydroxymethyl)morpholin-2-yl]methanol: A compound with a morpholine ring and similar functional groups.
Uniqueness
[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of both a methyl and hydroxymethyl group on the dioxane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
54321-52-7 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
[(2S,6R)-6-methyl-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
VXKDGQGSMQLTFO-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1COC[C@@H](O1)CO |
SMILES canonique |
CC1COCC(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14639131.png)



![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)


![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)

![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14639203.png)

